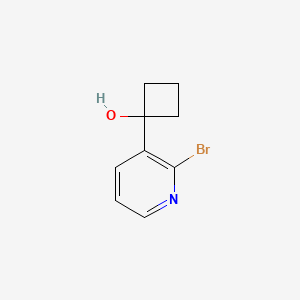

1-(2-Bromopyridin-3-yl)cyclobutanol

Description

Contextualization of Pyridyl-Substituted Cyclobutanols within Advanced Organic Synthesis

Pyridyl-substituted cyclobutanols are part of a broader class of molecules that have gained traction in advanced organic synthesis. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in pharmaceuticals and agrochemicals. nih.govnih.gov When combined with a cyclobutanol (B46151) moiety, it creates a scaffold with unique three-dimensional properties.

Research has shown that pyridyl-substituted alcohols can be key intermediates in complex chemical transformations. For instance, the reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols can lead to the formation of intricate spirocyclic frameworks through a cascade alkenylation and intramolecular Friedel–Crafts reaction. acs.org This highlights the utility of the pyridyl group in directing reactions and the cyclobutanol's role as a reactive partner. The development of methods to synthesize borylated cyclobutanols further expands their utility, as the boron group serves as a versatile handle for creating carbon-carbon and carbon-heteroatom bonds, enabling rapid diversification of molecular structures. nih.gov

Significance of Brominated Pyridine Scaffolds in Contemporary Chemical Research

The presence of a bromine atom on the pyridine ring is of particular strategic importance in modern chemical research. Brominated pyridines are highly versatile intermediates, primarily because the bromine atom can be easily substituted or used as a handle in a wide array of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. acs.orgnih.gov

This functional handle allows for the straightforward introduction of various substituents, including aryl, alkyl, and amino groups, enabling the construction of complex molecular architectures. nih.gov Pyridine scaffolds themselves are found in over 7,000 existing drug molecules and are prized for their ability to engage in hydrogen bonding and other interactions with biological targets. nih.govresearchgate.net The combination of a stable, yet reactive, bromine atom with the desirable properties of the pyridine core makes brominated pyridines essential building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Strategic Positioning of the Cyclobutanol Moiety in Molecular Design

The cyclobutanol moiety, and the broader cyclobutane (B1203170) ring system, is an increasingly important structural motif in molecular design, especially within medicinal chemistry. nih.govvilniustech.lt Historically underutilized compared to other cycloalkanes, the cyclobutane ring offers a unique combination of properties that chemists are now exploiting to optimize drug candidates. nih.gov

The key advantages of incorporating a cyclobutane ring include:

Three-Dimensionality : The puckered, non-planar structure of the cyclobutane ring provides a well-defined three-dimensional (3D) scaffold. nih.gov This helps molecules "escape flatland," a term used to describe the tendency to move away from flat, aromatic structures, which can lead to improved solubility, metabolic stability, and target engagement. nih.govnih.gov

Metabolic Stability : Cyclobutane rings can enhance a molecule's resistance to metabolic degradation. vilniustech.ltru.nl They can be used to replace more labile groups or to mask potential sites of metabolism.

Bioisosterism : The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or alkenes. nih.govnih.gov This allows for the fine-tuning of a molecule's physicochemical properties while maintaining or improving its biological activity.

Conformational Restriction : The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. nih.govru.nl

In the context of 1-(2-Bromopyridin-3-yl)cyclobutanol, the tertiary alcohol of the cyclobutanol group can also serve as a hydrogen bond donor or acceptor, and as a reactive site for further chemical modification. For example, similar trans-cyclobutanol groups have been used to increase the passive permeability of drug candidates. acs.org

Table of Key Structural Motifs and their Roles

| Structural Moiety | Role in Molecular Design and Synthesis |

|---|---|

| Pyridine Ring | Core scaffold in pharmaceuticals, participates in biological interactions, can be functionalized. nih.govnih.gov |

| Bromo-Substituent | Versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille). acs.orgnih.gov |

| Cyclobutanol Group | Provides 3D structure, enhances metabolic stability, acts as a bioisostere, offers reactive site. nih.govnih.govnih.gov |

Current Research Frontiers and Future Directions in the Study of this compound

While specific published research focusing exclusively on this compound is not extensive, its potential can be inferred from the rich chemistry of its constituent parts. The compound is strategically designed for utility in fragment-based drug discovery (FBDD) and as a versatile intermediate for creating libraries of more complex molecules.

Future research involving this compound is likely to proceed in several directions:

Use in Fragment-Based Drug Discovery (FBDD) : As a small molecule incorporating desirable 3D features (cyclobutanol) and a vector for chemical elaboration (bromopyridine), it is an ideal candidate for FBDD screening libraries aimed at identifying novel binders to biological targets. nih.gov

Synthesis of Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core. The 2-bromopyridine (B144113) moiety of this compound is a common starting point for building molecules that target enzyme families like Janus kinases (JAKs) or Salt-Inducible Kinases (SIKs). ru.nlacs.org The cyclobutanol group could confer improved selectivity or pharmacokinetic properties.

Elaboration via Cross-Coupling : The bromine atom serves as a key reaction site. Researchers will likely use this compound in palladium-catalyzed cross-coupling reactions to attach a wide variety of other chemical groups, rapidly generating a library of novel compounds for biological screening. acs.org

Investigation of Bioisosteric Replacement : The pyridylcyclobutanol fragment could be used in medicinal chemistry programs as a bioisosteric replacement for other groups, such as a phenyl or other aromatic rings, in an effort to improve properties like solubility and metabolic stability. nih.gov

In essence, this compound is not an end in itself but a highly valuable starting point. Its future lies in its application as a sophisticated building block for the synthesis of novel, functional molecules with potential applications in medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-(2-bromopyridin-3-yl)cyclobutan-1-ol |

InChI |

InChI=1S/C9H10BrNO/c10-8-7(3-1-6-11-8)9(12)4-2-5-9/h1,3,6,12H,2,4-5H2 |

InChI Key |

OPQQFZXMMRDXPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(N=CC=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromopyridin 3 Yl Cyclobutanol and Its Derivatives

Retrosynthetic Analysis of 1-(2-Bromopyridin-3-yl)cyclobutanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursors. scitepress.orgias.ac.inresearchgate.net For this compound, the primary disconnection is at the carbon-carbon bond connecting the cyclobutanol (B46151) ring to the pyridine (B92270) ring. This disconnection reveals two key synthons: a 2-bromopyridin-3-yl anion equivalent and a cyclobutanone (B123998) electrophile.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a suitably functionalized 2-bromopyridine (B144113) and a cyclobutanone scaffold.

Synthesis of 2-Bromopyridine-3-carbaldehyde and Related Pyridine Intermediates

The synthesis of the 2-bromopyridine component often starts from readily available pyridine derivatives. One common precursor is 2-aminopyridine, which can be converted to 2-bromopyridine via a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite. orgsyn.orgprepchem.com

To introduce the necessary carbon functionality at the 3-position, a formylation or related carbon-carbon bond-forming reaction is required. For instance, 2-bromopyridine can be lithiated at the 3-position using a strong base like n-butyllithium, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) to yield 2-bromopyridine-3-carbaldehyde. Alternatively, a Grignard reagent can be formed from a dihalopyridine, such as 2,5-dibromopyridine, and then reacted with DMF. google.com

| Precursor | Reagents and Conditions | Product |

| 2-Aminopyridine | 1. HBr, Br2, NaNO2, 0°C | 2-Bromopyridine |

| 2,4-Dibromopyridine | 1. n-BuLi, Et2O, -78°C; 2. DMF | 2-Bromopyridine-4-carbaldehyde |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, THF; 2. DMF | 2-Bromo-5-pyridinecarboxaldehyde |

Preparation of Cyclobutanone Scaffolds for Nucleophilic Addition

Cyclobutanone and its derivatives are key electrophilic partners in the synthesis of cyclobutanol-containing molecules. mdpi.comnih.gov Various methods exist for the preparation of these four-membered ring systems. A common laboratory-scale synthesis involves the ring expansion of a cyclopropanone (B1606653) equivalent or the [2+2] cycloaddition of a ketene (B1206846) with an alkene. The development of new protocols for the synthesis and functionalization of cyclobutanones is an active area of research. mdpi.comnih.gov

Construction of the Cyclobutanol Ring: Advanced Cyclization and Nucleophilic Addition Techniques

The final and crucial step in the synthesis of this compound is the formation of the cyclobutanol ring itself through the coupling of the pyridine and cyclobutanone precursors.

Grignard Reagent Addition to 2-Halocyclobutanones

The addition of a Grignard reagent to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. youtube.com In the context of this synthesis, the 2-bromopyridin-3-yl Grignard reagent, prepared from the corresponding 2,3-dihalopyridine or by halogen-metal exchange from 2-bromo-3-iodopyridine, is added to cyclobutanone. This nucleophilic addition reaction forms the desired tertiary alcohol, this compound.

A study on the addition of Grignard reagents to 2-bromocyclobutanone (B185203) has shown that these reactions can proceed effectively at low temperatures (-78 °C) to yield the corresponding 1-substituted-2-bromocyclobutanols. researchgate.net This methodology provides a direct route to functionalized cyclobutanol derivatives.

Stereoselective Control in the Formation of the Cyclobutanol Moiety

Achieving stereocontrol in the synthesis of substituted cyclobutanes and cyclobutanols is a significant challenge due to the strained nature of the four-membered ring. mdpi.comnih.govacs.org Several strategies have been developed to address this, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions. mdpi.comrsc.orgresearchgate.net

For instance, enantioselective reduction of a prochiral ketone followed by a diastereospecific C-H functionalization has been used to install contiguous stereocenters in cyclobutanols. rsc.org While not directly applied to this compound in the reviewed literature, these advanced methods highlight the potential for controlling the stereochemistry of the cyclobutanol moiety. The development of enantioselective methods for the synthesis of chiral cyclobutane (B1203170) derivatives is an area of growing interest. rsc.orgresearchgate.net [2+2] cycloaddition reactions are also a primary method for preparing chiral cyclobutane derivatives. rsc.org

| Reaction Type | Key Features |

| Grignard Addition | Forms the C-C bond between the pyridine and cyclobutane rings. |

| [2+2] Cycloaddition | A key method for constructing the cyclobutane ring system. acs.org |

| Enantioselective Reduction/C-H Functionalization | Allows for the creation of specific stereoisomers. rsc.org |

Strategic Bromination and Derivatization Approaches for the Pyridine Ring

The introduction of a bromine atom at the 2-position and a cyclobutanol group at the 3-position of a pyridine ring necessitates regioselective functionalization methods. Two prominent strategies for achieving this are directed ortho-metalation and palladium-catalyzed reactions. These methods offer powerful control over the placement of functional groups on the pyridine ring.

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with various electrophiles.

For π-deficient heterocycles like pyridine, DoM can be complicated by the competitive nucleophilic addition of the organolithium reagent to the ring. harvard.eduuwindsor.ca To circumvent this, sterically hindered and less nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca More recently, highly hindered amide bases like TMPMgCl•LiCl have proven effective for the metalation of electron-poor heteroarenes. harvard.edu

In the context of synthesizing this compound, a plausible DoM strategy would involve the use of 2-bromopyridine as the starting material. The bromine atom at the C-2 position can itself act as a weak DMG, directing the lithiation to the C-3 position. The reaction of 2-bromopyridine with a strong, non-nucleophilic base like LDA or LiTMP at low temperatures would generate the 2-bromo-3-lithiopyridine intermediate. Subsequent quenching of this intermediate with cyclobutanone would yield the target tertiary alcohol, this compound.

Plausible DoM Synthetic Route:

Metalation: 2-Bromopyridine is treated with a strong lithium amide base (e.g., LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C) to promote deprotonation at the C-3 position.

Electrophilic Quench: The resulting 2-bromo-3-lithiopyridine anion is then reacted in situ with cyclobutanone.

Work-up: An aqueous work-up protonates the alkoxide to afford the final product, this compound.

The hierarchy of directing group ability is a critical consideration in DoM, and while a halogen is considered a weaker DMG compared to groups like amides or carbamates, its utility in directing metalation is well-documented. organic-chemistry.org

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for C-H functionalization and cross-coupling reactions. nih.govresearchgate.net For the synthesis of this compound, palladium catalysis can be envisioned in two main ways: direct C-H bromination or cross-coupling.

A direct C-H activation approach could start with the precursor 1-(pyridin-3-yl)cyclobutanol. The selective bromination of the C-2 position would then be required. Palladium-catalyzed ortho-halogenation often necessitates a directing group to achieve high regioselectivity. The hydroxyl group of the cyclobutanol moiety could potentially serve as a directing group, guiding the palladium catalyst to the C-2 position for subsequent bromination with a suitable bromine source like N-bromosuccinimide (NBS).

Alternatively, a more convergent approach involves a palladium-catalyzed cross-coupling reaction. This strategy would begin with a pre-functionalized pyridine ring. For instance, a Suzuki-Miyaura coupling could be employed. This would involve the synthesis of 2-bromopyridine-3-boronic acid or its corresponding ester. This boronic acid derivative could then be coupled with a suitable electrophile, although constructing the cyclobutanol moiety this way is less direct.

A more practical cross-coupling strategy would be the borylation of a di-halogenated pyridine. For example, 2,3-dibromopyridine (B49186) could be selectively monoborylated at the 3-position using palladium catalysis and a diboron (B99234) reagent. The resulting 2-bromo-3-pyridylboronic ester could then undergo oxidation of the C-B bond to a C-O bond, followed by functionalization to introduce the cyclobutanol ring. However, a more direct route would be the coupling of 2-bromopyridine-3-boronic acid with a suitable cyclobutane precursor.

A general protocol for the synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄) and a palladium catalyst has been developed, which could be adapted for the synthesis of the required pyridine boronic acid from 2-bromo-3-chloropyridine. nih.govorganic-chemistry.org

Table 1: Key Reagents in Palladium-Catalyzed Pyridine Functionalization

| Catalyst/Reagent | Role | Reaction Type | Reference |

| Pd(OAc)₂ / Phosphine Ligand | Catalyst | Suzuki-Miyaura Coupling | nih.gov |

| Pd/C | Catalyst | Suzuki-Miyaura Coupling | researchgate.net |

| Tetrahydroxydiboron (B₂(OH)₄) | Boron Source | C-H Borylation / Boronic Acid Synthesis | nih.govorganic-chemistry.org |

| N-Bromosuccinimide (NBS) | Bromine Source | C-H Bromination | N/A |

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Scalability

Route 1: Directed Ortho-Metalation (DoM)

Efficiency: This route is potentially highly efficient in terms of step count, as it could be a one-pot procedure. However, yields can be sensitive to reaction conditions, including the choice of base, temperature, and the purity of reagents.

Atom Economy: The atom economy of DoM reactions is often poor. nih.gov They require stoichiometric or excess amounts of strong, heavy bases (e.g., LDA, molar mass 107.19 g/mol ) which are not incorporated into the final product. The generation of stoichiometric amounts of byproducts (e.g., diisopropylamine) also detracts from the atom economy.

Scalability: Scaling up DoM reactions can be challenging. The use of highly reactive organolithium reagents and cryogenic temperatures (-78 °C) requires specialized equipment and careful control, which can be difficult to implement on an industrial scale.

Route 2: Palladium-Catalyzed C-H Bromination

Efficiency: This route involves more steps than the DoM approach (synthesis of the precursor 1-(pyridin-3-yl)cyclobutanol followed by bromination). However, catalytic reactions often proceed with high yields and selectivity under milder conditions.

Atom Economy: Palladium-catalyzed reactions generally exhibit superior atom economy compared to stoichiometric methods. Only a small amount of the palladium catalyst and ligand is required. The main reactants (the pyridine precursor and the bromine source) are incorporated into the product, with fewer and lighter byproducts.

Scalability: Catalytic processes are generally more scalable than stoichiometric reactions. The use of low catalyst loadings and often milder reaction conditions makes them more amenable to large-scale production. Catalyst recovery and reuse can further enhance the economic and environmental viability.

Table 2: Comparative Analysis of Synthetic Routes

| Metric | Directed Ortho-Metalation (DoM) | Palladium-Catalyzed C-H Bromination |

| Number of Steps | Low (Potentially 1-2 steps) | Moderate (2-3 steps) |

| Key Reagents | Stoichiometric strong base (LDA, LiTMP) | Catalytic Pd salt, ligand, bromine source (NBS) |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Often milder temperatures |

| Atom Economy | Poor | Good to Excellent |

| Scalability | Challenging | Generally Good |

| Key Advantage | Convergent, direct functionalization | High selectivity, mild conditions, better atom economy |

| Key Disadvantage | Poor atom economy, scalability issues | Longer synthetic sequence |

Reactivity Profiles and Mechanistic Investigations of 1 2 Bromopyridin 3 Yl Cyclobutanol

Reactivity of the Bromopyridine Moiety

The 2-bromopyridine (B144113) fragment is an electron-deficient heterocycle, a feature that largely dictates its reactivity. The electronegative nitrogen atom and the bromine substituent influence the electronic landscape of the pyridine (B92270) ring, making it susceptible to a range of synthetic transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. wikipedia.orgyoutube.com In 1-(2-Bromopyridin-3-yl)cyclobutanol, the bromine atom at the C-2 position is particularly susceptible to displacement by nucleophiles. This enhanced reactivity is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism. wikipedia.orgyoutube.com Attack at the C-2 (ortho) or C-4 (para) positions of a pyridine ring allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing effect not possible with attack at the C-3 position. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted pyridine. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this transformation. researchgate.net The rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations. researchgate.netnih.gov The carbon-bromine bond in this compound can be readily activated by a palladium catalyst, initiating a catalytic cycle that allows for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or for introducing alkyl and vinyl groups. researchgate.netyoutube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Stille Coupling: The Stille reaction pairs the bromopyridine with an organotin compound (organostannane). It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin byproducts is a notable drawback. youtube.com

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, commercially available reagents, environmentally benign byproducts. |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Direct alkynylation of the pyridine ring, useful for building extended π-systems. |

| Stille | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | Tolerant of many functional groups, but stannane (B1208499) reagents are toxic. |

Chelation-Assisted Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound can act as a coordinating atom for metal catalysts. This chelation can direct reactions to specific positions on the molecule. For instance, in the context of C-H activation, the pyridine nitrogen can form a stable complex with a transition metal, facilitating the activation and subsequent functionalization of nearby C-H bonds. While the cyclobutanol (B46151) substituent is at the 3-position, the nitrogen atom can still influence the reactivity of the C-H bonds on the pyridine ring or potentially on the cyclobutyl ring through the formation of a metallacycle intermediate. This directing group capability is a powerful strategy for achieving regioselectivity in complex molecule synthesis.

Transformations Involving the Cyclobutanol Hydroxyl Group

The tertiary alcohol of the cyclobutanol moiety is another key reactive site in the molecule, allowing for functionalization through esterification, etherification, and elimination reactions.

Esterification and Etherification Reactions

The hydroxyl group of the cyclobutanol can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com However, the esterification of tertiary alcohols like this compound can be challenging due to steric hindrance and the propensity for elimination reactions under acidic conditions. nih.gov Alternative methods, such as using activated carboxylic acid derivatives with a non-nucleophilic base, can provide better yields. researchgate.net

Etherification, the conversion of the alcohol to an ether, can be achieved under basic conditions. Deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), would introduce an ether linkage at this position.

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Ester (R-COO-R') | Acid catalyst (e.g., H₂SO₄), heat. youtube.com |

| Esterification | Acyl Chloride (R-COCl) | Ester (R-COO-R') | Pyridine or other non-nucleophilic base. |

| Etherification | Alkyl Halide (R-X) | Ether (R-O-R') | Strong base (e.g., NaH) followed by R-X. |

Dehydration Reactions and Cyclobutene Formation

The acid-catalyzed dehydration of this compound is expected to proceed through an E1 elimination mechanism. libretexts.org Protonation of the hydroxyl group by a strong acid creates a good leaving group (water), which departs to form a tertiary carbocation on the cyclobutane (B1203170) ring. chemguide.co.uk This carbocation can then be quenched by the removal of a proton from an adjacent carbon atom to form a double bond.

Two primary products are possible from this elimination:

1-(2-Bromopyridin-3-yl)cyclobut-1-ene : This is the endocyclic alkene, formed by removing a proton from one of the methylene (B1212753) groups within the cyclobutane ring.

1-((2-Bromopyridin-3-yl)methylene)cyclobutane : This is the exocyclic alkene, resulting from the removal of a proton from a carbon adjacent to the ring.

The distribution of these products depends on the reaction conditions and the relative thermodynamic stabilities of the resulting alkenes. Generally, the more substituted endocyclic alkene is the thermodynamically favored product. stackexchange.com However, the formation of the exocyclic product is also a distinct possibility. stackexchange.com

Advanced Studies on Cyclobutanol Ring-Opening Reactions

The cleavage of the carbon-carbon bonds within the cyclobutanol ring of this compound can be initiated through several distinct pathways, including thermal, acid-catalyzed, metal-mediated, and electrochemical methods. These reactions transform the strained four-membered ring into linear, functionalized ketone derivatives, offering a powerful tool for organic synthesis.

Thermal and Acid-Catalyzed Ring-Opening Mechanisms

The thermal ring-opening of cyclobutanols, particularly those bearing a halogen substituent, can proceed through a concerted electrocyclic ring-opening or via a stepwise mechanism involving a diradical intermediate. For 2-halocyclobutanols, thermal activation can lead to ring contraction, forming cyclopropyl (B3062369) ketones. This process is influenced by the stereochemistry of the starting material and the nature of the substituents on the cyclobutane ring.

Under acidic conditions, the ring-opening of cyclobutanols is typically initiated by the protonation of the hydroxyl group, converting it into a better leaving group (water). The subsequent cleavage of a C-C bond can occur through different mechanisms depending on the substitution pattern. In the case of 1-aryl substituted cyclobutanols, the reaction can proceed via a stabilized benzylic carbocation, leading to the formation of a γ-functionalized ketone. The presence of the electron-withdrawing 2-bromopyridyl group in this compound would influence the stability of such an intermediate and, consequently, the reaction pathway and conditions required for efficient ring-opening. Studies on related systems have shown that the choice of acid catalyst and solvent can significantly impact the reaction's outcome.

Transition-Metal-Mediated Ring-Opening Pathways

Transition metals provide a versatile platform for activating and cleaving the C-C bonds of cyclobutanols through various mechanistic avenues, including β-carbon elimination and radical pathways.

Manganese catalysis has emerged as a powerful tool for the deconstructive functionalization of cycloalkanols. nih.govnih.gov In these transformations, a manganese catalyst, often in combination with an oxidant, facilitates the generation of an alkoxy radical from the cyclobutanol. This radical intermediate can then undergo β-scission of a C-C bond to form a more stable carbon-centered radical, which is subsequently trapped to yield the final product. For instance, manganese-catalyzed electrochemical deconstructive chlorination of cyclobutanols has been developed to produce γ-chlorinated ketones. nih.gov The regioselectivity of the ring-opening is typically governed by the formation of the most stable radical intermediate. In the context of this compound, this methodology could provide a route to γ-functionalized pyridyl ketones.

A general scheme for the manganese-catalyzed oxidative ring-opening of cyclobutanols is presented below:

| Reactant | Catalyst/Reagents | Product |

| 1-Arylcyclobutanol | Mn(OAc)₂, Oxidant | γ-Functionalized Ketone |

This approach has been successfully applied to a range of 1-arylcyclobutanols, demonstrating good functional group tolerance. nih.gov

Radical mechanisms are central to many metal-catalyzed ring-opening reactions of cyclobutanols. The generation of a cyclobutoxy radical is a common initiating step. This can be achieved through various methods, including the use of silver catalysts with persulfate oxidants. Once formed, the cyclobutoxy radical readily undergoes β-scission, a type of radical clock reaction, to open the strained four-membered ring. This process results in a γ-keto alkyl radical, which can then participate in further reactions, such as addition to a suitable acceptor. The regiochemistry of the β-scission is dictated by the stability of the resulting carbon-centered radical. For this compound, cleavage would be expected to generate a radical stabilized by the adjacent pyridyl ring.

The ring-opening of cyclobutanols has been ingeniously applied as a termination step in tandem reaction sequences, most notably in the Catellani reaction. The Catellani reaction is a powerful palladium-catalyzed process that allows for the ortho-functionalization of aryl halides. In a novel adaptation, cyclobutanols can serve as terminating agents through a ring-opening process. This involves a β-carbon elimination from a palladium-alkoxide intermediate, which is formed from the cyclobutanol. This strategy has been used to introduce alkyl chains at the ipso-position of the aryl halide, expanding the synthetic utility of the Catellani reaction. The application of this compound in such a sequence could lead to the synthesis of complex, highly substituted pyridine derivatives.

Electrochemical Deconstructive Processes of Cycloalkanols

Electrochemical methods offer a green and efficient alternative for the deconstructive functionalization of cycloalkanols, including cyclobutanols. nih.govnih.gov These reactions typically involve the anodic oxidation of the cycloalkanol to generate an alkoxy radical via a proton-coupled electron transfer (PCET) process. nih.gov This alkoxy radical then undergoes the characteristic β-scission to open the ring. The resulting carbon-centered radical can be trapped by various nucleophiles or undergo further oxidation to a carbocation, leading to a range of functionalized products. The electrochemical approach avoids the need for stoichiometric chemical oxidants, making it an attractive method from both an economic and environmental perspective. The electrochemical deconstructive bromination of 1-(4-methoxyphenyl)cyclohexan-1-ol (B12098399) has been optimized and demonstrates the feasibility of this approach for aryl-substituted cycloalkanols. nih.gov Applying this methodology to this compound would likely require tuning of the electrochemical conditions to account for the electronic properties of the bromopyridyl group.

Below is a table summarizing the optimization of an electrochemical deconstructive bromination of a model cycloalkanol, highlighting the key parameters that would be relevant for the study of this compound. nih.gov

| Entry | Variation from "Standard" Conditions | Yield (%) |

| 1 | No Mediator | 32 |

| 2 | None (Standard) | >98 (94) |

| 3 | No Electricity | <2 |

| 4 | No Collidine | <2 |

| 5 | Collidine (2 equiv) | 81 |

| 6 | BrCCl₃ (1.1 equiv) | 49 |

These data illustrate the critical role of the redox mediator and base in achieving high yields for the electrochemical ring-opening and functionalization. nih.gov

Ring Contraction and Rearrangement Studies

The inherent strain of the cyclobutane ring in this compound, coupled with the presence of a hydroxyl group that can be converted into a good leaving group, suggests a susceptibility to various rearrangement reactions. These transformations are typically driven by the formation of a more stable carbocation intermediate.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclobutane ring. This carbocation could then undergo several possible rearrangements. One potential pathway is a ring expansion to form a more stable cyclopentyl cation, which could then be trapped by a nucleophile. This type of rearrangement is a common feature in the chemistry of cyclobutylmethyl systems.

Another possibility involves a 1,2-hydride shift or a 1,2-alkyl shift within the cyclobutane ring, leading to a rearranged carbocation. The course of the rearrangement would be dictated by the relative stability of the resulting carbocations. The presence of the electron-withdrawing 2-bromopyridin-3-yl group is expected to influence the electron density and stability of the carbocation intermediates, thereby directing the rearrangement pathway.

Furthermore, reactions that proceed through a carbocationic intermediate can be complex, often yielding a mixture of products. researchgate.netresearchgate.net The specific products obtained would depend on the reaction conditions, such as the nature of the acid catalyst and the solvent used. For instance, treatment with a strong, non-nucleophilic acid might favor skeletal rearrangement, while the use of a nucleophilic acid could lead to substitution products, both with and without rearrangement.

A different mode of rearrangement could involve the pyridine ring itself. Under certain conditions, particularly those involving strong bases or organometallic intermediates, ring contraction of the pyridine moiety to a pyrrolidine (B122466) derivative could be envisaged, although such transformations are less common and would require specific reagents to facilitate the skeletal change. researchgate.netnih.gov

| Reaction Type | Potential Reagents/Conditions | Expected Product Type | Driving Force |

| Ring Expansion | H₂SO₄, heat | 1-(2-Bromopyridin-3-yl)cyclopentanol derivatives | Relief of ring strain, formation of a more stable carbocation |

| Hydride/Alkyl Shift | Lewis Acids (e.g., AlCl₃) | Rearranged cyclobutanol or elimination products | Formation of a more stable carbocation |

| Pyridine Ring Contraction | Photochemical or specific metal catalysts | Pyrrolidine derivatives | Skeletal editing to form a five-membered ring researchgate.netnih.gov |

Oxidation and Reduction Chemistry of this compound

The presence of both a secondary alcohol and a bromo-substituted pyridine ring allows for selective oxidation and reduction reactions, providing pathways to other valuable derivatives.

The selective oxidation of the secondary hydroxyl group in this compound would yield the corresponding ketone, 1-(2-bromopyridin-3-yl)cyclobutanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation or undesired side reactions with the bromopyridine ring.

Common and effective reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are generally mild and can be used under non-aqueous conditions, which would be favorable for a substrate containing a potentially acid-sensitive pyridine ring. Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is known for its mild conditions and high yields.

Dess-Martin periodinane (DMP) is another excellent choice for this oxidation, as it is a neutral reagent that typically provides clean and high-yielding conversions of secondary alcohols to ketones with minimal side products. The use of catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) also presents a viable and environmentally benign option.

It is important to consider the potential for Baeyer-Villiger oxidation, where the ketone product could be further oxidized to a lactone. However, this typically requires peroxy acids and is less likely to occur with the aforementioned reagents under standard conditions.

| Oxidizing Agent | Typical Solvent | General Reaction Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-(2-Bromopyridin-3-yl)cyclobutanone |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low temperature (-78 °C to rt) | 1-(2-Bromopyridin-3-yl)cyclobutanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-(2-Bromopyridin-3-yl)cyclobutanone |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | Room temperature, catalytic | 1-(2-Bromopyridin-3-yl)cyclobutanone |

The bromine atom at the 2-position of the pyridine ring can be selectively removed through various reductive debromination methods. This transformation would lead to the formation of 1-(pyridin-3-yl)cyclobutanol, a useful building block in medicinal chemistry.

A common and highly effective method for the reductive debromination of aryl bromides is palladium-catalyzed hydrogenation . This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate (B1210297) or triethylamine. The base is often necessary to neutralize the hydrobromic acid that is formed during the reaction.

Alternatively, catalytic transfer hydrogenation can be employed, using a hydrogen donor like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) in the presence of a palladium catalyst. This method avoids the need for handling hydrogen gas.

Other reductive methods include the use of reducing agents such as zinc dust in the presence of an acid (e.g., acetic acid) or a base, or reactions with tin hydrides like tributyltin hydride, often initiated by a radical initiator like AIBN. However, these methods can sometimes lack the chemoselectivity of palladium-catalyzed reactions and may require harsher conditions. The choice of the reductive strategy would depend on the desired selectivity and the compatibility with the other functional groups in the molecule.

| Reductive Method | Reagents | Typical Solvent | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., NaOAc) | Methanol or Ethanol | High efficiency, clean reaction |

| Catalytic Transfer Hydrogenation | HCOOH, Pd/C | Methanol or Ethanol | Avoids use of H₂ gas |

| Zinc Reduction | Zn dust, Acetic Acid | Ethanol | Stoichiometric metal reductant |

| Tin Hydride Reduction | Bu₃SnH, AIBN | Toluene or Benzene | Radical-based mechanism |

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial information about the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with the complexity of 1-(2-Bromopyridin-3-yl)cyclobutanol, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and confirming the connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutanol (B46151) moiety. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their coupling to adjacent protons. The protons of the cyclobutanol ring would be found in the aliphatic region, with the hydroxyl proton appearing as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon attached to the bromine on the pyridine ring would be significantly influenced by the halogen's electronegativity. The carbons of the cyclobutanol ring and the quaternary carbon bearing the hydroxyl group would also have characteristic chemical shifts.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between the protons on the cyclobutanol ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.eduyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the structure. columbia.edu For instance, the signals of the pyridine protons would correlate with the signals of the pyridine carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.educolumbia.edu This technique is instrumental in connecting the different fragments of the molecule. For example, HMBC would show correlations between the protons on the cyclobutanol ring and the carbons of the pyridine ring, confirming the connectivity between the two ring systems.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 7.8-8.0 | - |

| Pyridine H-5 | 7.2-7.4 | - |

| Pyridine H-6 | 8.3-8.5 | - |

| Cyclobutanol CH₂ | 1.8-2.5 | 30-40 |

| Cyclobutanol CH₂ | 1.8-2.5 | 30-40 |

| Cyclobutanol C-OH | - | 70-80 |

| Pyridine C-2 | - | 140-145 |

| Pyridine C-3 | - | 135-140 |

| Pyridine C-4 | - | 138-142 |

| Pyridine C-5 | - | 120-125 |

| Pyridine C-6 | - | 150-155 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The stereochemistry of this compound, specifically the relative orientation of the hydroxyl group and the pyridine ring with respect to the cyclobutanol ring, can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). acdlabs.com These techniques detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. acdlabs.com

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it would be possible to determine the spatial relationships between the protons on the pyridine ring and the protons on the cyclobutanol ring. For example, an NOE between a pyridine proton and a proton on the same face of the cyclobutanol ring as the hydroxyl group would suggest a specific stereochemical arrangement.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₂BrNO), the exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. ed.ac.uknih.gov The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule and the pathways by which it breaks apart. ed.ac.uknih.govresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a [M-H₂O]⁺ ion.

Cleavage of the cyclobutanol ring: This could lead to various smaller fragments.

Loss of the bromine atom: Resulting in a [M-Br]⁺ fragment.

Cleavage of the bond between the pyridine and cyclobutanol rings: This would generate ions corresponding to the individual ring systems.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:

| Fragment Ion | Proposed Structure |

| [M-H₂O]⁺ | Ion resulting from the loss of water |

| [M-Br]⁺ | Ion resulting from the loss of the bromine atom |

| [C₅H₄NBr]⁺ | 2-Bromopyridine (B144113) cation |

| [C₄H₇OH]⁺ | Cyclobutanol cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govkurouskilab.com These two techniques are often complementary. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While some vibrations may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring and the C-Br bond are expected to be particularly Raman active.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C/C=N Stretch (Pyridine) | 1400-1600 | Strong |

| C-Br Stretch | 500-600 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for the compound this compound. This investigation aimed to detail its absolute stereochemistry and solid-state conformation.

Despite a thorough review of available resources, no specific single-crystal X-ray diffraction studies for this compound have been published or made publicly available. Consequently, crucial crystallographic data such as unit cell dimensions, space group, atomic coordinates, and other refinement parameters are not available. The determination of the precise three-dimensional arrangement of atoms in the solid state, including definitive bond lengths, bond angles, and torsional angles, remains to be established through experimental X-ray analysis.

The absence of crystallographic data means that the absolute stereochemistry of chiral centers, if present, and the preferred conformation of the cyclobutanol and bromopyridinyl moieties in the crystal lattice are currently unknown. While computational modeling could offer theoretical insights into these structural features, experimental validation through X-ray crystallography is the definitive method for such determinations.

Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to provide these fundamental structural details.

Computational and Theoretical Investigations of 1 2 Bromopyridin 3 Yl Cyclobutanol

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational changes, stability, and intermolecular interactions of a compound. Such studies are crucial for understanding how a molecule might behave in different environments, for instance, how it might interact with other molecules in a biological system or in a solution.

Ligand-Substrate Interactions in Catalytic Systems (e.g., Manganese Carboxylate Complexes)

The study of ligand-substrate interactions is fundamental in the field of catalysis. Understanding how a potential ligand, such as 1-(2-Bromopyridin-3-yl)cyclobutanol, interacts with a catalytic center, like a manganese carboxylate complex, is key to designing and optimizing chemical reactions. These investigations often involve computational methods to model the binding modes, energies, and electronic properties of the ligand-catalyst complex.

Searches for computational studies detailing the interaction of this compound with manganese carboxylate complexes or any other catalytic systems did not yield any specific results. Research in the field of catalysis is extensive; however, the focus has not yet been directed towards this particular compound as a ligand in such systems, according to publicly accessible data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromopyridin-3-yl)cyclobutanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between bromopyridine derivatives and cyclobutanol precursors. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the cyclobutanol moiety. Reaction temperature (0–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and side-product formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify bromopyridine ring protons (δ 7.5–8.5 ppm) and cyclobutanol’s hydroxyl proton (δ 1.5–2.5 ppm, broad).

- IR Spectroscopy : Confirm the OH stretch (~3200–3600 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or Br).

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally similar brominated pyrrolidinones .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine enhances the pyridine ring’s electrophilicity, facilitating nucleophilic attack at the adjacent carbon. Researchers should test leaving-group compatibility (e.g., -Br vs. -OTf) and monitor reaction kinetics via HPLC or GC-MS. Solvent effects (polar aprotic vs. protic) and base strength (e.g., K₂CO₃ vs. NaH) must be optimized to minimize ring-opening or dehydrohalogenation side reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model transition states and electron density maps. For example, Fukui indices identify nucleophilic/electrophilic sites, while Gibbs free energy comparisons predict favored pathways. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (²H/¹³C) to trace mechanistic steps .

Q. What strategies resolve contradictions between observed and predicted reaction outcomes (e.g., unexpected byproducts)?

- Methodological Answer :

- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts; analyze via NMR/MS.

- Kinetic Profiling : Conduct time-resolved studies to identify intermediate species.

- Computational Validation : Compare experimental data with DFT-predicted transition states to identify overlooked pathways.

- Environmental Controls : Assess humidity/temperature effects, as surface adsorption (e.g., on glassware) may alter reactivity .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., NADH depletion) to test inhibition of target enzymes (e.g., kinases or oxidoreductases).

- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

- Molecular Docking : Simulate ligand-enzyme binding (AutoDock Vina) to rationalize activity. Reference similar brominated compounds’ bioactivity data for hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.